2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method includes the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction proceeds under mild conditions and yields the desired product in high purity . Another approach involves the use of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine . These methods are efficient and practical for the synthesis of this compound on both laboratory and industrial scales.
Chemical Reactions Analysis
2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, dioxane, and acetic acid For example, the compound can be oxidized to form corresponding quinones or reduced to yield dihydro derivatives
Scientific Research Applications
2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits potential as an antioxidant, antimicrobial, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, its ability to form stable complexes with metal ions makes it useful in industrial applications, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antimicrobial properties are linked to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell death. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives, such as 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. For instance, the presence of different alkyl or aryl groups can enhance or reduce the compound’s potency as an antioxidant or antimicrobial agent. The unique combination of methyl and phenyl groups in this compound contributes to its distinct properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2,6,7-trimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-11-9-14-15(10-12(11)2)24-19-16(18(14)22)17(21(3)20(19)23)13-7-5-4-6-8-13/h4-10,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZJEOYBBAJEAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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